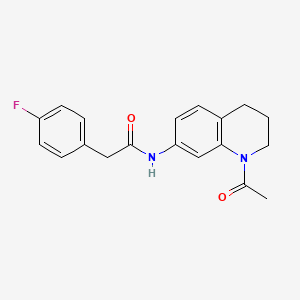

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-fluorophenyl)acetamide, also known as AQFA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. AQFA is a quinoline derivative that has shown promising results in various studies related to neuroscience, cancer, and infectious diseases. In

Scientific Research Applications

Structural Aspects and Properties

Research into the structural aspects and properties of quinoline derivatives has shown that these compounds can form complex structures with various other molecules, demonstrating their potential for creating materials with unique properties. For example, studies have reported the formation of gels and crystalline salts when certain quinoline derivatives are treated with mineral acids, highlighting their utility in designing materials with specific optical and structural characteristics (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antituberculosis Activity

Quinoline derivatives have been explored for their antimicrobial and antituberculosis activities. For instance, 2-(quinolin-4-yloxy)acetamides have shown potent in vitro inhibition of Mycobacterium tuberculosis growth, including against drug-resistant strains. These findings suggest the potential of quinoline derivatives as candidates for developing new therapeutic agents for tuberculosis treatment (Pissinate et al., 2016).

Chemosensors for Metal Ion Detection

Quinoline derivatives have also been developed as chemosensors for detecting metal ions in biological and environmental samples. A notable example includes the creation of a sensor for Zn2+ ions, which exhibited remarkable fluorescence enhancement in the presence of Zn2+, with potential applications in living cells and aqueous solutions. This demonstrates the applicability of quinoline derivatives in environmental monitoring and biomedical diagnostics (Park et al., 2015).

Luminescent Properties

The luminescent properties of quinoline-based compounds have been investigated, revealing their potential for use in optical materials and sensors. Studies have shown that certain quinoline derivatives can exhibit strong fluorescence, suggesting their utility in the development of fluorescent markers and lighting materials (Wu et al., 2006).

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-13(23)22-10-2-3-15-6-9-17(12-18(15)22)21-19(24)11-14-4-7-16(20)8-5-14/h4-9,12H,2-3,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIFJLYKGROQHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)

![3-[3-[Methyl-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2846623.png)

![5-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2846625.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2846631.png)

![4-(3-methylpiperidin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2846633.png)

![2-(4-ethylphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2846637.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2846641.png)